molecular formula C9H11ClO B13708099 1-(Chloromethoxy)-4-ethylbenzene

1-(Chloromethoxy)-4-ethylbenzene

Cat. No.: B13708099
M. Wt: 170.63 g/mol
InChI Key: ALTDYQVFHUECNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethoxy)-4-ethylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group and an ethyl group

Preparation Methods

The synthesis of 1-(Chloromethoxy)-4-ethylbenzene typically involves the chloromethylation of 4-ethylphenol. This reaction is carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane (CH2Cl2) for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

1-(Chloromethoxy)-4-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The chloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions, and oxidizing agents like KMnO4 for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Chloromethoxy)-4-ethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: The compound is used in the preparation of functionalized polymers and resins, which have applications in coatings, adhesives, and sealants.

    Biological Studies: It is used as a starting material for the synthesis of biologically active compounds, which are then studied for their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-4-ethylbenzene in chemical reactions involves the activation of the benzene ring by the electron-donating ethyl group, making it more susceptible to electrophilic substitution reactions. The chloromethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

1-(Chloromethoxy)-4-ethylbenzene can be compared with other similar compounds such as 1-(Chloromethoxy)-4-methylbenzene and 1-(Chloromethoxy)-4-isopropylbenzene. These compounds share similar reactivity patterns due to the presence of the chloromethoxy group, but their physical and chemical properties differ due to the varying alkyl substituents on the benzene ring. The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and material science.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, material science, and biological studies. Its unique reactivity and the ability to undergo various chemical transformations make it a valuable intermediate in the preparation of more complex molecules.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-(chloromethoxy)-4-ethylbenzene

InChI

InChI=1S/C9H11ClO/c1-2-8-3-5-9(6-4-8)11-7-10/h3-6H,2,7H2,1H3

InChI Key

ALTDYQVFHUECNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.